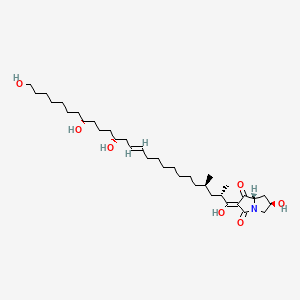
Burnettramic acid A aglycone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Burnettramic acid A aglycone is an antifungal pyrrolizidinedione compound produced by the fungus Aspergillus burnettii. It is characterized by a terminally mannosylated long acyl chain. This compound has garnered significant interest due to its potent antifungal properties and unique structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The enantioselective total synthesis of burnettramic acid A aglycone has been achieved through a 14-step sequence starting from a known carboxylic acid . The key steps in the synthesis include:
Asymmetric Alkylation: Two types of asymmetric alkylation are employed.
Coupling of Acetylide Intermediate: This step involves coupling with (S)-epichlorohydrin to provide an acetylenic epoxide in one pot.
Birch Reduction: This step effects desulfonylation, semi-reduction of the triple bond, and debenzylation concurrently.
Industrial Production Methods
Currently, there is no detailed information available on the industrial production methods of this compound. The synthesis is primarily conducted in research laboratories.
Analyse Chemischer Reaktionen
Burnettramic acid A aglycone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not widely documented.
Substitution: The synthesis involves coupling reactions, which are a form of substitution reaction.
Common reagents used in these reactions include (S)-epichlorohydrin and various alkylating agents. The major products formed from these reactions are intermediates leading to the final aglycone structure.
Wissenschaftliche Forschungsanwendungen
Burnettramic acid A aglycone has several scientific research applications:
Chemistry: It serves as a model compound for studying complex synthetic routes and enantioselective synthesis.
Biology: The compound’s antifungal properties make it a subject of interest in biological studies, particularly in understanding fungal resistance mechanisms.
Medicine: Due to its potent antifungal activity, this compound is being explored for potential therapeutic applications in treating fungal infections.
Industry: While industrial applications are still under research, the compound’s unique properties may lead to its use in developing new antifungal agents.
Wirkmechanismus
The exact mechanism of action of burnettramic acid A aglycone is not fully understood. it is believed to exert its antifungal effects by targeting specific molecular pathways in fungi, disrupting their cell wall synthesis and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Burnettramic acid A aglycone can be compared with other antifungal pyrrolizidinedione compounds. Similar compounds include:
Pyrrolizidine Alkaloids: These compounds share a similar core structure but differ in their side chains and biological activities.
Tetramic Acids: These compounds also possess antifungal properties and are structurally related to this compound.
This compound is unique due to its terminally mannosylated long acyl chain, which is not commonly found in other similar compounds .
Eigenschaften
IUPAC Name |
(2Z,6R,8S)-6-hydroxy-2-[(E,2S,4R,15R,19R)-1,15,19,26-tetrahydroxy-2,4-dimethylhexacos-12-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H61NO7/c1-26(23-27(2)33(41)32-34(42)31-24-30(40)25-36(31)35(32)43)17-12-8-5-3-4-6-9-13-18-28(38)20-16-21-29(39)19-14-10-7-11-15-22-37/h9,13,26-31,37-41H,3-8,10-12,14-25H2,1-2H3/b13-9+,33-32-/t26-,27+,28+,29-,30-,31+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDKRVVXVFPDKH-ODPYIYSASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCC=CCC(CCCC(CCCCCCCO)O)O)CC(C)C(=C1C(=O)C2CC(CN2C1=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCCCCC/C=C/C[C@@H](CCC[C@@H](CCCCCCCO)O)O)C[C@H](C)/C(=C/1\C(=O)[C@@H]2C[C@H](CN2C1=O)O)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H61NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
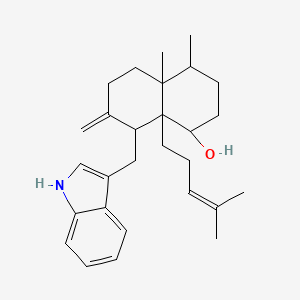
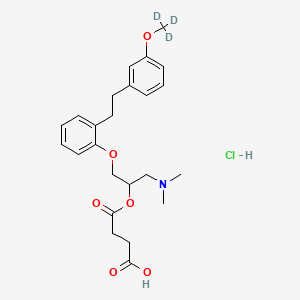
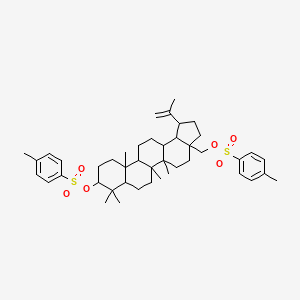
![[(1S,2R,3R,4R,5R,6S,7S,8R,10S,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10821998.png)
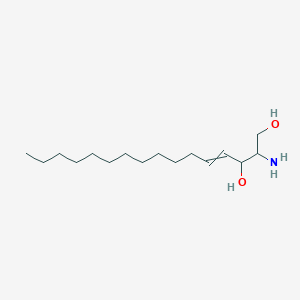
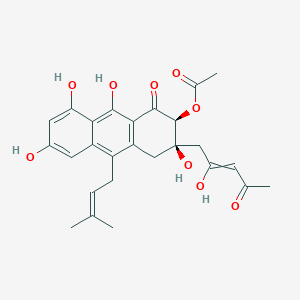
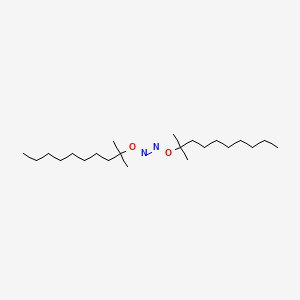
![(12S,13S)-12,13-diacetyl-9,16-dihydroxy-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione](/img/structure/B10822020.png)
![9-[hydroxy-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone](/img/structure/B10822028.png)
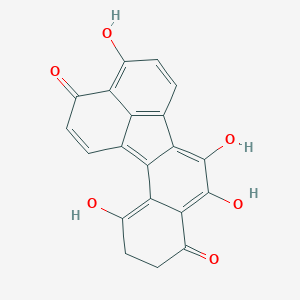
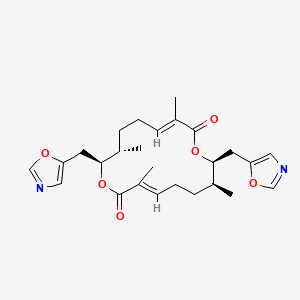
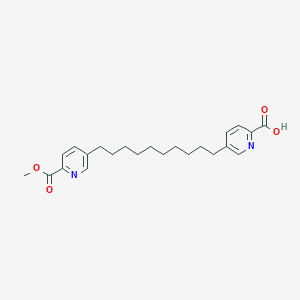
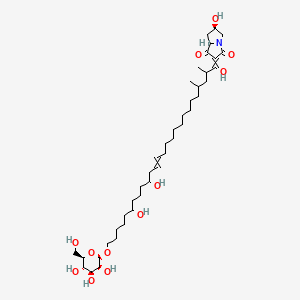
![prop-2-ynyl N-[2-[(9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl)amino]ethyl]carbamate](/img/structure/B10822065.png)
